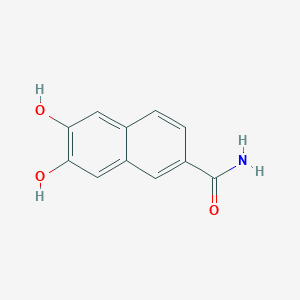

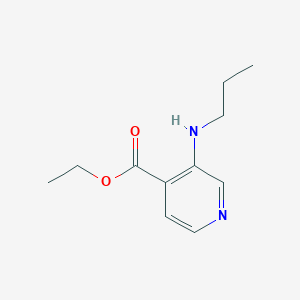

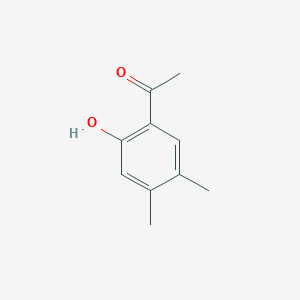

![molecular formula C8H8BrN B128384 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 158331-18-1](/img/structure/B128384.png)

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Overview

Description

The compound "3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine" is a brominated heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insights into related brominated pyridine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several of the provided papers. For instance, a method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines is described, involving a key iodine-mediated cyclization step . Another paper discusses the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine through carbon-carbon coupling reactions . Additionally, the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is reported, with a focus on the molecular geometry in the solid state . These studies highlight the importance of halogenation, cyclization, and coupling reactions in the synthesis of brominated pyridine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is crucial for understanding their properties and potential applications. The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is investigated using single-crystal X-ray diffraction data, revealing intermolecular hydrogen bonding and π-π interactions . Similarly, the structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives is performed using NMR spectroscopy and monocrystalline X-ray crystallography, complemented by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is explored in several papers. For example, the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves various reactions with different nucleophiles to construct complex molecular architectures . Another study describes the bromination of bis(pyridin-2-yl) diselenide and the subsequent cycloaddition reaction with cyclopentene, leading to the formation of a selenazolopyridinium cation .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine provides insights into spectroscopic properties, electronic structure, and nonlinear optical properties using DFT calculations . The study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine also discusses the crystal packing and density of the compound .

Mechanism of Action

Mode of Action

It’s known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It’s known that the compound is synthesized through a cyclocondensation reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19806) suggests that it may have good bioavailability

Result of Action

One study suggests that derivatives of the compound may be used as inhibitors for carbon steel corrosion

Action Environment

It’s known that the compound is stable at room temperature in an inert atmosphere , suggesting that it may be sensitive to certain environmental conditions.

properties

IUPAC Name |

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSQPREWBGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467965 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158331-18-1 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

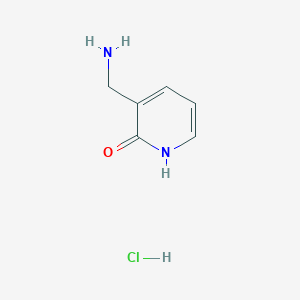

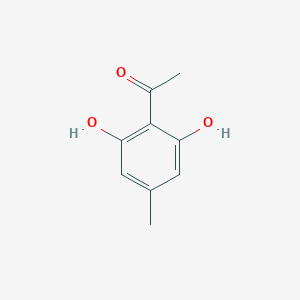

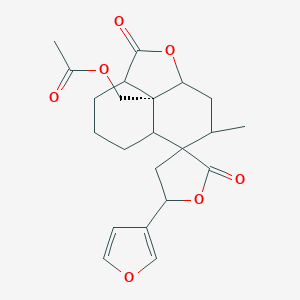

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)

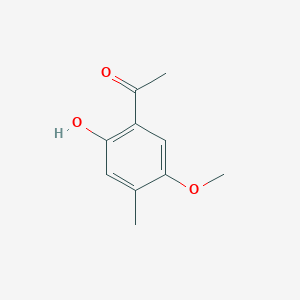

![Benzenesulfonic acid, 4-[[3-[(2,4-dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-, monosodium salt](/img/structure/B128336.png)